molecular formula C21H17ClN2O4S B2666064 1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922010-38-6

1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2666064
CAS No.: 922010-38-6
M. Wt: 428.89
InChI Key: JLDMJQKMKVYPMB-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It has been studied for its potential use as a dopamine D2 receptor antagonist . This compound has also shown potent and selective inhibitory activity against Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The exact structure can be found in the PubChem database .

Scientific Research Applications

Synthesis and Structural Analysis

The compound, due to its complex structure, plays a significant role in the synthesis and structural analysis of heterocyclic compounds. Studies have explored the synthesis and structural elucidation of various derivatives through reactions that involve methanesulfonamide as a key intermediate or functional group. For instance, research on the synthesis and NMR spectral analysis of heterocyclic compounds reveals intricate details about methanesulfonamides' role in forming diverse molecular structures with potential biological activities (Upadhyaya et al., 1997).

Photophysical Properties

The photophysical properties of compounds containing methanesulfonamide groups have been a subject of study, highlighting their potential applications in fields such as fluorescent materials and sensors. Research demonstrates how derivatives exhibit excited-state intramolecular proton transfer fluorescence, which could be leveraged in designing novel photophysical materials (Kauffman & Bajwa, 1993).

Antimicrobial and Anticancer Activities

Methanesulfonamide derivatives have shown promising antimicrobial and anticancer activities. Studies on amido sulfonamido methane linked bis heterocycles, for example, have reported significant antimicrobial effects and potent activity against cancer cell lines, underscoring the therapeutic potential of these compounds (Premakumari et al., 2014).

Chemical Synthesis and Drug Development

The compound's structural framework is instrumental in the synthesis of various pharmacologically active molecules. Research on novel synthesis methods and the development of drug derivatives emphasizes the versatility of methanesulfonamide-based compounds in creating effective therapeutic agents. This includes the development of new anticonvulsant drugs through innovative synthetic pathways that involve methanesulfonamide as a critical component (Arava et al., 2007).

Mechanism of Action

This compound acts as a dopamine D2 receptor antagonist . It also inhibits the activity of Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase in Plasmodium falciparum and P. vivax .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-24-18-7-2-3-8-20(18)28-19-10-9-16(12-17(19)21(24)25)23-29(26,27)13-14-5-4-6-15(22)11-14/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDMJQKMKVYPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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